molecular formula C12H14O B1612364 2-Methyl-4-(o-tolyl)but-3-yn-2-ol CAS No. 40888-14-0

2-Methyl-4-(o-tolyl)but-3-yn-2-ol

Cat. No. B1612364
CAS RN: 40888-14-0
M. Wt: 174.24 g/mol
InChI Key: ZVFBFIMYVLBIHJ-UHFFFAOYSA-N
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Description

“2-Methyl-4-(o-tolyl)but-3-yn-2-ol” is an organic compound with the molecular formula C12H14O . It has a molecular weight of 174.24 . The compound is classified as an alkynyl alcohol .


Molecular Structure Analysis

The InChI code for “2-Methyl-4-(o-tolyl)but-3-yn-2-ol” is 1S/C12H14O/c1-10-6-4-5-7-11(10)8-9-12(2,3)13/h4-7,13H,1-3H3 . This indicates the presence of a hydroxyl group (-OH) and a triple bond in the molecule, which is characteristic of alkynyl alcohols .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “2-Methyl-4-(o-tolyl)but-3-yn-2-ol” can be found on the Combi-Blocks website . The MSDS contains information about the potential hazards of the compound and safety precautions for handling and storage.

properties

IUPAC Name

2-methyl-4-(2-methylphenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-10-6-4-5-7-11(10)8-9-12(2,3)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFBFIMYVLBIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578753
Record name 2-Methyl-4-(2-methylphenyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(o-tolyl)but-3-yn-2-ol

CAS RN

40888-14-0
Record name 2-Methyl-4-(2-methylphenyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Brahmachari - 2015 - books.google.com
Filling a gap in the scientific literature, Room Temperature Organic Synthesis is unique in its authoritative, thorough, and applied coverage of a wide variety of" green" organic synthetic …
Number of citations: 36 books.google.com

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